4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene
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Overview
Description
4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene is an organic compound with the molecular formula C13H16BrNO3. It is characterized by the presence of a bromine atom, an ethoxy group, and a morpholinocarbonyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-ethoxybenzoic acid and morpholine.
Acylation Reaction: The 4-bromo-2-ethoxybenzoic acid is reacted with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene involves its interaction with specific molecular targets. The bromine atom and morpholinocarbonyl group can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-morpholinocarbonylbenzene
- 4-Bromo-2,5-dimethoxyphenethylamine
- Methanone, (4-bromo-2-ethoxyphenyl)-4-morpholinyl-
Uniqueness
4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group and morpholinocarbonyl moiety provide unique binding properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(4-bromo-2-ethoxyphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-2-18-12-9-10(14)3-4-11(12)13(16)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHZINYOKSZKES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681839 |
Source
|
Record name | (4-Bromo-2-ethoxyphenyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-20-9 |
Source
|
Record name | (4-Bromo-2-ethoxyphenyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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